4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one
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Overview
Description
4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one typically involves the reaction of 4,4-dimethyl-2-oxazolone with a thiol derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazolone ring or the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the oxazolone ring or the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
The compound may be used in biochemical studies to investigate enzyme interactions or as a probe in molecular biology experiments.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-oxazolone
- 2-(2-(Trimethylsilyl)ethyl)oxazolone
- 3-(Trimethylsilyl)propyl thioether derivatives
Uniqueness
The presence of both the oxazolone ring and the trimethylsilyl group in 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one makes it unique
Properties
CAS No. |
91754-73-3 |
---|---|
Molecular Formula |
C13H25NO2SSi |
Molecular Weight |
287.50 g/mol |
IUPAC Name |
4,4-dimethyl-2-[2-(3-trimethylsilylpropylsulfanyl)ethyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H25NO2SSi/c1-13(2)12(15)16-11(14-13)7-9-17-8-6-10-18(3,4)5/h6-10H2,1-5H3 |
InChI Key |
JBCAGAOZPCGYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)CCSCCC[Si](C)(C)C)C |
Origin of Product |
United States |
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